1-Methoxy-3-(morpholin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(morpholin-4-yl)propan-2-ol is an organic compound with the molecular formula C8H17NO3. It is a morpholine derivative, which means it contains a morpholine ring, a six-membered ring with one nitrogen atom and one oxygen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-3-(morpholin-4-yl)propan-2-ol can be synthesized through several methods. One common method involves the reaction of morpholine with epichlorohydrin in the presence of a base, followed by methanolysis. The reaction conditions typically include:
Reactants: Morpholine, epichlorohydrin, methanol
Catalyst/Base: Sodium hydroxide or potassium hydroxide
Solvent: Methanol or ethanol
Temperature: Room temperature to 60°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(morpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
1-Methoxy-3-(morpholin-4-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(morpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound can also act as a nucleophile in chemical reactions, participating in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-3-(morpholin-4-yl)propan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: Contains additional aromatic rings and a triazole group.
Uniqueness
1-Methoxy-3-(morpholin-4-yl)propan-2-ol is unique due to its specific combination of a morpholine ring and a methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
1-Methoxy-3-(morpholin-4-yl)propan-2-ol, a compound with significant biological activity, has garnered attention in various fields including medicinal chemistry and pharmacology. Its structure, characterized by a methoxy group and a morpholine ring, contributes to its diverse interactions with biological targets. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and recent research findings.
This compound has the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol. It is often synthesized through the reaction of morpholine with methoxy-substituted precursors under controlled conditions, utilizing solvents like ethanol or methanol.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound's amine group facilitates hydrogen bonding with active sites on target molecules, while the methoxy and morpholine groups enhance binding affinity and specificity. Key interactions include:
- Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes such as acetylcholinesterase (ACE) and kynurenine-3-monooxygenase (KMO), which are crucial in neurological functions and metabolic pathways .
-
Receptor Agonism : The compound has shown activity towards several receptors including:
- Complement component 5a (C5a)
- Melanin-concentrating hormone receptor (MCHr1)
- Various serotonin receptors (5-HT2C, 5-HT1B/1D)
These interactions suggest potential applications in treating conditions like pain management and neurodegenerative diseases .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Biological Activity | Description |
---|---|
Enzyme Inhibition | Inhibits ACE and KMO, affecting neurotransmitter levels and metabolism |
Receptor Agonism | Activates C5a, MCHr1, and serotonin receptors, influencing pain and mood |
Analgesic Potential | Proposed as a safer alternative to traditional opioids for pain management |
Anti-inflammatory Effects | Exhibits properties that may reduce inflammation in various models |
Neuroprotective Effects | Potential to protect neuronal cells from damage in neurodegenerative diseases |
Case Studies
Recent studies have explored the therapeutic potential of this compound:
- Pain Management : A study investigated its analgesic properties compared to dextromoramide, revealing that derivatives of this compound could provide effective pain relief with lower addiction risks .
- Neurodegenerative Diseases : Research indicated that compounds based on this structure could inhibit enzymes linked to Alzheimer's disease progression, suggesting a role in neuroprotection .
- Diabetes Treatment : The compound has been evaluated for its ability to modulate glucose metabolism and insulin sensitivity, indicating potential applications in diabetes management .
Recent Research Findings
Recent advancements have highlighted the versatility of this compound:
- Synthesis of Analogues : Researchers have synthesized various analogues to enhance selectivity towards specific receptors or improve pharmacokinetic properties. For instance, modifications have led to compounds with increased potency against opioid receptors while minimizing side effects associated with traditional opioids .
- Docking Studies : Computational docking studies have provided insights into the binding affinities of this compound with different biological targets, aiding in the design of more effective derivatives .
Properties
IUPAC Name |
1-methoxy-3-morpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-11-7-8(10)6-9-2-4-12-5-3-9/h8,10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSNTVMQVUYYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1CCOCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.